molecular formula C10H14BClO3 B594712 (3-Butoxy-4-chlorophenyl)boronic acid CAS No. 1256346-36-7

(3-Butoxy-4-chlorophenyl)boronic acid

Cat. No. B594712
M. Wt: 228.479
InChI Key: CCCPSNXXLWLQHQ-UHFFFAOYSA-N
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Description

“(3-Butoxy-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance with a white color .


Synthesis Analysis

Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are typically synthesized through the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .


Molecular Structure Analysis

The linear formula of “(3-Butoxy-4-chlorophenyl)boronic acid” is H3C(CH2)3OC6H3(Cl)B(OH)2 .


Chemical Reactions Analysis

Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .


Physical And Chemical Properties Analysis

“(3-Butoxy-4-chlorophenyl)boronic acid” has a melting point of 147-151°C . The boiling point is 376.1°C at 760 mmHg .

Scientific Research Applications

Radiotherapy Agents

Boronic acid adducts, including variants like (3-Butoxy-4-chlorophenyl)boronic acid, have been studied for their potential in labeling biologically active compounds. These compounds are particularly useful in the field of radiotherapy as agents for labeling radioactive isotopes. The ability of boronic acid adducts to bind with radioactive isotopes makes them valuable in developing targeted radiotherapy treatments (Francesconi & Treher, 1990).

Organic Chemistry and Catalysis

Boronic acid is renowned for its versatility in organic chemistry. It plays a significant role in organic reactions, molecular recognition, and assembly. Specifically, boronic acid catalysis has emerged as an important area of research. For instance, the discovery of a new boronic acid catalysis that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals using a chiral boronic acid catalyst showcases its potential in creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Electrochemical Applications

In electrochemistry, boronic acid compounds, including derivatives of (3-Butoxy-4-chlorophenyl)boronic acid, have been utilized in electrodes for the oxidation of various compounds. Studies have shown that electrodes with different carbon ratios in boron-doped diamond films can effectively oxidize compounds like 2,4-dichlorophenoxyacetic acid in synthetic wastewater. This highlights the potential of boronic acid compounds in environmental remediation and wastewater treatment technologies (Souza et al., 2016).

Analytical Chemistry

Boronic acids are also employed in the development of sensors and analytical techniques. For example, boronic acid derivatives have been used for the detection of substances like 4-chlorophenol, indicating their importance in developing sensors for environmental monitoring and pollutant detection (Saterlay, Foord, & Compton, 2001).

Biomedical Research

In the biomedical field, boronic acid polymers, which include derivatives like (3-Butoxy-4-chlorophenyl)boronic acid, have shown potential in various applications, such as HIV treatment, obesity, diabetes, and cancer therapy. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

properties

IUPAC Name

(3-butoxy-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCPSNXXLWLQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681672
Record name (3-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Butoxy-4-chlorophenyl)boronic acid

CAS RN

1256346-36-7
Record name Boronic acid, B-(3-butoxy-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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